H-DL-Arg-DL-xiIle-DL-Lys-DL-xiIle-Gly-DL-Leu-DL-Phe-DL-Asp-DL-Gln-DL-Leu-DL-Ser-DL-Arg-DL-Leu-NH2
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Overview
Description
The compound H-DL-Arg-DL-xiIle-DL-Lys-DL-xiIle-Gly-DL-Leu-DL-Phe-DL-Asp-DL-Gln-DL-Leu-DL-Ser-DL-Arg-DL-Leu-NH2 is a synthetic peptide composed of a sequence of amino acids. This peptide is of interest in various scientific fields due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-DL-xiIle-DL-Lys-DL-xiIle-Gly-DL-Leu-DL-Phe-DL-Asp-DL-Gln-DL-Leu-DL-Ser-DL-Arg-DL-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
The peptide H-DL-Arg-DL-xiIle-DL-Lys-DL-xiIle-Gly-DL-Leu-DL-Phe-DL-Asp-DL-Gln-DL-Leu-DL-Ser-DL-Arg-DL-Leu-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, coupling agents like HATU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Scientific Research Applications
Chemistry
In chemistry, this peptide is used as a model compound to study peptide synthesis, folding, and stability. It serves as a reference for developing new synthetic methods and understanding peptide behavior under various conditions.
Biology
In biological research, this peptide is investigated for its potential role in cellular signaling, protein-protein interactions, and as a substrate for enzymatic studies. It helps in understanding the structure-function relationship of peptides in biological systems.
Medicine
Medically, this peptide is explored for its therapeutic potential. It may act as a drug candidate for treating diseases by modulating specific biological pathways. Its stability and bioactivity make it a promising candidate for drug development.
Industry
In the industrial sector, this peptide is used in the development of peptide-based materials, such as hydrogels and nanomaterials. Its properties are harnessed to create innovative products with applications in biotechnology and materials science.
Mechanism of Action
The mechanism of action of H-DL-Arg-DL-xiIle-DL-Lys-DL-xiIle-Gly-DL-Leu-DL-Phe-DL-Asp-DL-Gln-DL-Leu-DL-Ser-DL-Arg-DL-Leu-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide binds to these targets, triggering a cascade of biochemical events that lead to its observed effects. The pathways involved may include signal transduction, gene expression modulation, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- H-DL-Ser-DL-xiIle-DL-xiIle-DL-Pro-DL-Ser-Gly-DL-Pro-DL-Leu-DL-Lys-OH
- H-DL-Tyr-DL-Ala-DL-Asp-DL-Ala-DL-xiIle-DL-Phe-DL-xiThr-DL-Asn-DL-Ser-DL-Tyr-DL-Arg-DL-Lys-DL-Val-DL-Leu-Gly-DL-Gln-DL-Leu-DL-Ser-DL-Ala-DL-Arg-DL-Lys-DL-Leu-DL-Leu-DL-Gln-DL-Asp-DL-xiIle-DL-Met-DL-Ser-DL-Arg-NH2
Uniqueness
The uniqueness of H-DL-Arg-DL-xiIle-DL-Lys-DL-xiIle-Gly-DL-Leu-DL-Phe-DL-Asp-DL-Gln-DL-Leu-DL-Ser-DL-Arg-DL-Leu-NH2 lies in its specific amino acid sequence, which imparts distinct structural and functional properties. This sequence determines its stability, bioactivity, and interaction with molecular targets, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C71H124N22O17 |
---|---|
Molecular Weight |
1557.9 g/mol |
IUPAC Name |
3-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[5-amino-1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C71H124N22O17/c1-11-40(9)56(93-62(103)44(23-16-17-27-72)86-69(110)57(41(10)12-2)92-59(100)43(73)22-18-28-80-70(76)77)68(109)82-35-54(96)83-48(31-38(5)6)63(104)89-50(33-42-20-14-13-15-21-42)65(106)90-51(34-55(97)98)66(107)85-46(25-26-53(74)95)61(102)88-49(32-39(7)8)64(105)91-52(36-94)67(108)84-45(24-19-29-81-71(78)79)60(101)87-47(58(75)99)30-37(3)4/h13-15,20-21,37-41,43-52,56-57,94H,11-12,16-19,22-36,72-73H2,1-10H3,(H2,74,95)(H2,75,99)(H,82,109)(H,83,96)(H,84,108)(H,85,107)(H,86,110)(H,87,101)(H,88,102)(H,89,104)(H,90,106)(H,91,105)(H,92,100)(H,93,103)(H,97,98)(H4,76,77,80)(H4,78,79,81) |
InChI Key |
YBOJYGJMKPMNRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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